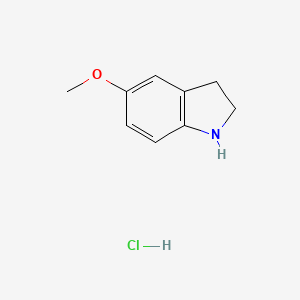

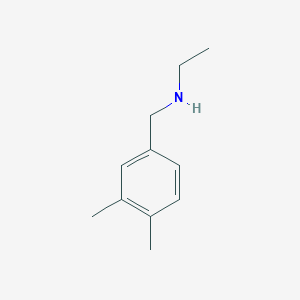

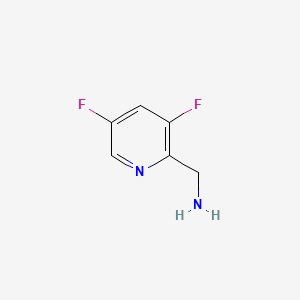

![molecular formula C6H4ClN3 B1592095 6-Chloro-1H-imidazo[4,5-c]pyridine CAS No. 2589-11-9](/img/structure/B1592095.png)

6-Chloro-1H-imidazo[4,5-c]pyridine

Vue d'ensemble

Description

“6-Chloro-3H-imidazo[4,5-c]pyridine” is a chemical compound with a molecular weight of 167.6 . It is a type of imidazopyridine, which is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[4,5-c]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[4,5-c]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Molecular Structure Analysis

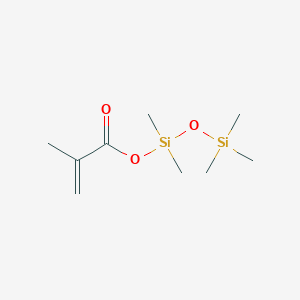

The molecular structure of “6-Chloro-3H-imidazo[4,5-c]pyridine” can be represented by the InChI code: 1S/C7H6ClN3/c1-11-4-10-5-2-7(8)9-3-6(5)11/h2-4H,1H3 .

Chemical Reactions Analysis

Imidazo[4,5-c]pyridines are known to play a crucial role in numerous disease conditions . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Applications De Recherche Scientifique

Modulation du récepteur GABA A

“6-Chloro-1H-imidazo[4,5-c]pyridine” les dérivés ont été identifiés comme des modulateurs allostériques positifs du récepteur GABA A . Cette application est importante dans la recherche en neurosciences, car elle peut aider au développement de nouveaux agents thérapeutiques pour les troubles neurologiques tels que l'anxiété, l'insomnie et l'épilepsie.

Inhibition de la pompe à protons

Des composés de ce groupe chimique ont été trouvés pour agir comme des inhibiteurs de la pompe à protons . Ceci est particulièrement utile dans le traitement de conditions telles que le reflux gastro-œsophagien (RGO) et les ulcères peptiques, car ils réduisent la production d'acide gastrique.

Inhibition de l'aromatase

Les analogues structurels de “this compound” ont montré un potentiel en tant qu'inhibiteurs de l'aromatase . Les inhibiteurs de l'aromatase sont utilisés dans le traitement des cancers du sein sensibles aux œstrogènes, car ils empêchent la conversion des androgènes en œstrogènes.

Applications anti-inflammatoires

Certains dérivés sont connus pour présenter des propriétés anti-inflammatoires non stéroïdiennes (AINS) . Cette application est cruciale pour le développement de nouveaux médicaments anti-inflammatoires sans les effets secondaires associés aux AINS traditionnels.

Activité antivirale

Le composé a été utilisé comme réactif dans la synthèse de molécules comme la 3-bromo-3-déazaneplanocine et la 3-bromo-3-déazaristomycine, qui présentent une activité antivirale . Cette application est particulièrement pertinente dans le domaine des maladies infectieuses.

Recherche sur le cancer

“this compound” les dérivés ont été explorés pour leur potentiel à influencer les voies cellulaires nécessaires au fonctionnement des cellules cancéreuses . Cela inclut des applications dans le développement de nouveaux agents chimiothérapeutiques.

Science des matériaux

Dans le domaine de la science des matériaux, ces composés ont montré une promesse dans diverses applications technologiques telles que les dispositifs optoélectroniques et les capteurs . Leur polyvalence les rend précieux dans le développement de nouveaux matériaux avec des propriétés électroniques spécifiques.

Propriétés luminescentes

Enfin, les propriétés luminescentes de “this compound” les dérivés les rendent utiles en microscopie confocale et en imagerie . Cette application est essentielle dans la recherche biologique, permettant la visualisation des processus cellulaires et moléculaires.

Mécanisme D'action

Target of Action

The primary targets of 6-Chloro-1H-imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine derivatives are known to play a crucial role in numerous disease conditions . They are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Mode of Action

The specific mode of action of This compound It’s known that imidazo[4,5-c]pyridine derivatives can activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Biochemical Pathways

The biochemical pathways affected by This compound Imidazo[4,5-c]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It’s known that imidazo[4,5-c]pyridine derivatives have high human liver microsomal stability .

Result of Action

The molecular and cellular effects of This compound Imidazo[4,5-c]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that imidazo[4,5-c]pyridine derivatives should be stored in a refrigerator .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

6-Chloro-1H-imidazo[4,5-c]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular signaling pathways . Additionally, this compound may bind to specific receptors or proteins, altering their conformation and activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to affect the activity of transcription factors, which are proteins that regulate gene expression . By altering the activity of these transcription factors, the compound can influence the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, this compound may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity . Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors. These interactions can result in changes in the transcriptional activity of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . The degradation products of this compound can also have biological activity, potentially contributing to its overall effects. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular processes, including gene expression and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of cellular signaling pathways and gene expression . At higher doses, this compound can induce toxic or adverse effects, including cytotoxicity and disruption of cellular function. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration ranges. These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with distinct biological activities . The interaction of this compound with metabolic enzymes can influence the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and detoxification.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving membrane transporters that recognize its chemical structure . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be directed to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may localize to the mitochondria, influencing metabolic processes and energy production. The subcellular distribution of this compound is a key determinant of its biological effects.

Propriétés

IUPAC Name |

6-chloro-3H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-6-1-4-5(2-8-6)10-3-9-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDXABUJCXZZPBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CN=C1Cl)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80618329 | |

| Record name | 6-Chloro-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2589-11-9 | |

| Record name | 6-Chloro-3H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80618329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-3H-imidazo[4,5-c]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

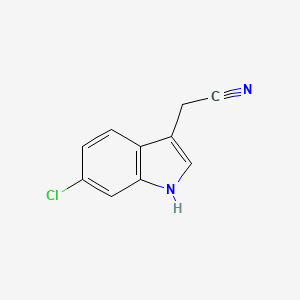

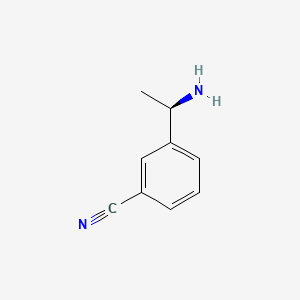

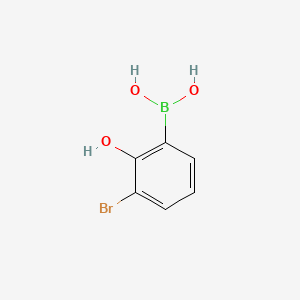

![9-Oxa-2-azaspiro[5.5]undecane](/img/structure/B1592017.png)